Cas no 1807391-57-6 (4-Amino-3,5-bis(trifluoromethyl)cinnamic acid)

4-Amino-3,5-bis(trifluoromethyl)cinnamic acid is a fluorinated cinnamic acid derivative characterized by the presence of amino and trifluoromethyl functional groups. Its unique structure, featuring electron-withdrawing trifluoromethyl groups and an amino substituent, enhances its utility in organic synthesis and pharmaceutical applications. The compound serves as a valuable intermediate in the preparation of bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Its trifluoromethyl groups contribute to increased lipophilicity and metabolic stability, while the amino group provides a reactive site for further functionalization. The product is typically supplied as a high-purity solid, ensuring consistency in research and industrial applications.
4-Amino-3,5-bis(trifluoromethyl)cinnamic acid structure
1807391-57-6 structure
商品名:4-Amino-3,5-bis(trifluoromethyl)cinnamic acid
CAS番号:1807391-57-6
MF:C11H7F6NO2
メガワット:299.169203996658
CID:4948885

4-Amino-3,5-bis(trifluoromethyl)cinnamic acid 化学的及び物理的性質

名前と識別子

    • 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid
    • インチ: 1S/C11H7F6NO2/c12-10(13,14)6-3-5(1-2-8(19)20)4-7(9(6)18)11(15,16)17/h1-4H,18H2,(H,19,20)/b2-1+
    • InChIKey: QSFLRPFTAPXGIE-OWOJBTEDSA-N
    • ほほえんだ: FC(C1C=C(/C=C/C(=O)O)C=C(C(F)(F)F)C=1N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 365
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 63.3

4-Amino-3,5-bis(trifluoromethyl)cinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015016377-1g
4-Amino-3,5-bis(trifluoromethyl)cinnamic acid
1807391-57-6 97%
1g
$1579.40 2023-09-02

4-Amino-3,5-bis(trifluoromethyl)cinnamic acid 関連文献

4-Amino-3,5-bis(trifluoromethyl)cinnamic acidに関する追加情報

Introduction to 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid (CAS No. 1807391-57-6)

4-Amino-3,5-bis(trifluoromethyl)cinnamic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807391-57-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of trifluoromethylated cinnamic acids, a subset of molecules known for their diverse biological activities and structural versatility. The presence of multiple fluorine atoms in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid consists of a central cinnamic acid core, which is characterized by an aromatic ring connected to a trans-phenylacetic acid moiety. The key feature that distinguishes this compound from its analogs is the substitution of two hydrogen atoms on the aromatic ring with highly electronegative trifluoromethyl (-CF₃) groups. Additionally, an amino (-NH₂) group is attached to the para position relative to the carboxylic acid group. This specific arrangement of functional groups contributes to the compound's reactivity and potential biological interactions.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The trifluoromethyl group, in particular, is widely recognized for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In the case of 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid, these attributes make it an attractive candidate for further exploration in therapeutic applications.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of biologically active molecules. Researchers have been investigating its utility in generating derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications at the amino and trifluoromethyl positions can lead to compounds with significant anti-inflammatory, anticancer, and antimicrobial properties. These findings are particularly relevant in light of the increasing demand for targeted therapies that address complex diseases.

The synthesis of 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid presents unique challenges due to the sensitivity of the fluorine-containing groups. However, recent methodological improvements in fluorination techniques have made it more feasible to produce this compound with high purity and yield. Advanced synthetic routes often involve multi-step processes that require precise control over reaction conditions to ensure optimal outcomes. These advancements underscore the growing capability within the chemical community to manipulate complex molecular architectures.

In terms of biological activity, preliminary studies on 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid have revealed promising results. The compound has shown potential in inhibiting certain enzymes implicated in inflammatory responses, suggesting its utility as a lead compound for developing anti-inflammatory drugs. Furthermore, its structural features suggest it may interact with receptors or enzymes involved in cancer progression, making it a candidate for oncology research. These early findings warrant further investigation into its mechanism of action and therapeutic potential.

The impact of fluorine substitution on the electronic properties of organic molecules is another area where 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid stands out. The electron-withdrawing nature of the trifluoromethyl groups can significantly influence the molecule's reactivity and binding interactions. This has led to interest in using this compound as a tool for studying enzyme-substrate interactions and designing more effective enzyme inhibitors. Such studies are crucial for understanding fundamental biological processes and developing innovative therapeutic strategies.

From a computational chemistry perspective, modeling studies have been conducted to predict how 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid interacts with biological targets. These simulations have provided insights into key binding residues and potential allosteric sites, guiding experimental efforts toward optimizing drug-like properties. The integration of computational methods with experimental validation has become increasingly important in modern drug discovery pipelines, and compounds like this serve as excellent models for such interdisciplinary approaches.

The pharmaceutical industry has shown particular interest in fluorinated cinnamic acids due to their perceived advantages over non-fluorinated analogs. The enhanced lipophilicity and metabolic stability conferred by fluorine substitution can lead to improved bioavailability and longer half-lives for drugs derived from such scaffolds. As a result, 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid has been explored as a building block for novel drug candidates targeting various diseases.

In conclusion,4-Amino-3,5-bis(trifluoromethyl)cinnamic acid (CAS No. 1807391-57-6) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it an attractive candidate for further development. Continued investigation into its biological activities and pharmacological properties will likely uncover new therapeutic opportunities and contribute to the growing arsenal of molecular tools available for drug discovery.

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